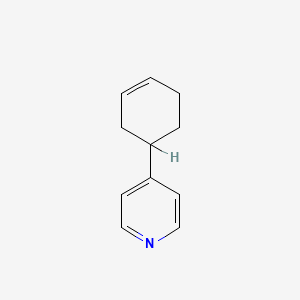
Pyridine, 4-(3-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(3-cyclohexen-1-yl)-, also known as Pyridine, 4-(3-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 4-(3-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 4-(3-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-(3-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial capabilities of pyridine derivatives. For instance, 4-(3-cyclohexen-1-yl)pyridine has been evaluated for its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Research indicates that pyridine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. A study on related pyridine compounds revealed promising results in reducing inflammation markers in vitro .
Drug Development
Pyridine structures are integral in drug design due to their ability to interact with biological targets. The unique electronic properties of pyridine allow for the development of compounds that can serve as enzyme inhibitors or receptor modulators. The synthesis of pyridine-based compounds has been linked to enhanced bioactivity in various therapeutic areas, including cancer and diabetes .
Coordination Chemistry
Hofmann-type Complexes
Pyridine, 4-(3-cyclohexen-1-yl)- has been utilized in the formation of Hofmann-type complexes with metal ions such as nickel and cobalt. These complexes exhibit interesting structural characteristics and have been studied using infrared spectroscopy to understand their vibrational properties. The interaction between the metal center and the pyridine ligand results in unique polymeric structures that can be utilized in catalysis and materials science .
Spectroscopic Studies
FT-IR spectroscopy has been employed to analyze the bonding characteristics of 4-(3-cyclohexen-1-yl)pyridine within metal complexes. The spectral data indicate significant shifts in vibrational frequencies upon complexation, which provides insights into the electronic environment surrounding the metal-ligand interactions .
Material Science Applications
Synthesis of Functional Materials
The reactivity of 4-(3-cyclohexen-1-yl)pyridine allows it to be incorporated into various polymeric materials. Its ability to participate in radical polymerization reactions makes it a valuable monomer for synthesizing advanced materials with tailored properties for applications in electronics and photonics .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyridine derivatives, including 4-(3-cyclohexen-1-yl)-pyridine, assessed their antimicrobial efficacy using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens, demonstrating their potential as new antibacterial agents .
Case Study 2: Coordination Chemistry
Research on Hofmann-type complexes involving 4-(3-cyclohexen-1-yl)pyridine showcased the synthesis and characterization of these compounds through spectroscopic techniques. The findings revealed that these complexes could serve as catalysts in organic transformations due to their unique structural features .
特性
CAS番号 |
70644-46-1 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
4-cyclohex-3-en-1-ylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-2,6-10H,3-5H2 |
InChIキー |
USWHHVUCKNMIRS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2=CC=NC=C2 |
正規SMILES |
C1CC(CC=C1)C2=CC=NC=C2 |
Key on ui other cas no. |
70644-46-1 |
ピクトグラム |
Irritant |
同義語 |
4-(3-cyclohexen-1-yl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















